molecular formula C12H9N3O3 B7842868 methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate

methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate

Cat. No.: B7842868
M. Wt: 243.22 g/mol
InChI Key: VMFTUHJOGPXLGH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .

Mechanism of Action

The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole and quinoline ring system.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-18-12(17)7-4-2-3-6-9(7)13-5-8-10(6)14-15-11(8)16/h2-5H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFTUHJOGPXLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C3C(=CN=C21)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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